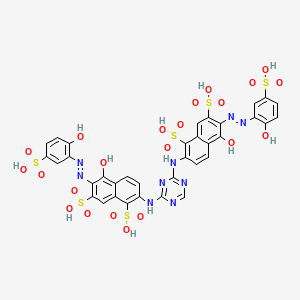

Reactive Red 6 hapten

説明

特性

分子式 |

C35H25N9O22S6 |

|---|---|

分子量 |

1116.0 g/mol |

IUPAC名 |

5-hydroxy-2-[[4-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-1,7-disulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-6-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1,7-disulfonic acid |

InChI |

InChI=1S/C35H25N9O22S6/c45-24-7-1-14(67(49,50)51)9-22(24)41-43-28-26(69(55,56)57)11-18-16(30(28)47)3-5-20(32(18)71(61,62)63)38-34-36-13-37-35(40-34)39-21-6-4-17-19(33(21)72(64,65)66)12-27(70(58,59)60)29(31(17)48)44-42-23-10-15(68(52,53)54)2-8-25(23)46/h1-13,45-48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H2,36,37,38,39,40) |

InChIキー |

PJONDRDKCIFXDA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3S(=O)(=O)O)NC4=NC(=NC=N4)NC5=C(C6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |

正規SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3S(=O)(=O)O)NC4=NC(=NC=N4)NC5=C(C6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |

製品の起源 |

United States |

Theoretical Framework of Haptenicity in Immunological Systems

Haptens are defined as small molecules, generally weighing less than 1 kilodalton (kDa), that are not immunogenic on their own. pjoes.comescholarship.org The principle of haptenicity was first described by the pioneering immunologist Karl Landsteiner in the early 20th century, with the term itself derived from the Greek "haptein," which means "to fasten." pjoes.com Landsteiner's work established that for a hapten to provoke an immune response, it must first be chemically coupled to a larger carrier molecule, typically a protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). escholarship.orgresearchgate.net This combination of hapten and carrier forms a complete antigen that the immune system can effectively recognize and respond to. escholarship.org

The immune response generated against a hapten-carrier conjugate is a T-cell-dependent process. researchgate.net It begins when antigen-presenting cells (APCs) engulf the conjugate, break down the carrier protein into smaller peptides, and display these peptides on their surface via Major Histocompatibility Complex (MHC) class II molecules. These are then recognized by specific T-helper cells. researchgate.net Simultaneously, B-cells use their surface receptors to recognize the hapten portion of the same conjugate. The interaction between the hapten-specific B-cells and the carrier-specific T-helper cells is essential for activating the B-cells, which then multiply and mature into plasma cells. These plasma cells are responsible for producing and secreting large quantities of antibodies that are highly specific for the hapten. escholarship.org Once produced, these antibodies can bind directly to the free hapten, a principle that forms the basis for a wide array of diagnostic immunoassays. pjoes.com

Historical and Contemporary Significance of Reactive Red 6 Hapten in Research

Reactive Red 6 (RR6), a bis(azo) compound, has become a prominent model hapten in immunological research. ebi.ac.uk Its importance surged with the discovery of a unique class of antibodies naturally present in camelids (such as camels and llamas). These antibodies are distinguished by the absence of light chains and are thus referred to as heavy-chain-only antibodies. ebi.ac.ukacs.org Their antigen-binding domains, known as VHHs or Nanobodies, represent the smallest intact antigen-binding units found in nature. nih.govtandfonline.com

A landmark achievement in hapten research occurred when scientists successfully generated llama-derived antibodies against Reactive Red 6 and subsequently determined the three-dimensional crystal structure of the complex formed between a VHH fragment and a dimer of the RR6 hapten. ebi.ac.ukacs.org This was one of the first structural studies of a VHH-hapten interaction, providing definitive proof that these compact, single-domain antibody fragments could create efficient and high-affinity binding sites for small molecules. ebi.ac.uknih.gov This research was significant because it showed that VHHs could effectively recognize haptens despite lacking the light chain variable domain (VL), which is a critical part of the hapten-binding site in conventional antibodies. nih.govfrontiersin.org These findings have cemented Reactive Red 6's role as an indispensable tool for investigating the structural basis of antigen recognition by single-domain antibodies and for unlocking their vast potential in biotechnology. ebi.ac.uknih.gov

Overview of Key Research Areas in Reactive Red 6 Hapten Studies

Principles of Hapten Design for Enhanced Immunogenicity in Research

Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. nih.gov The design of the hapten itself is a critical first step in developing a successful immunogen.

Strategic Placement of Spacer Arms and Linker Chemistries

The introduction of a spacer arm between the hapten and the carrier protein is a common strategy to maximize the exposure of the hapten's key features to the immune system. researchgate.net This spacer helps to overcome steric hindrance that might be caused by the carrier protein, ensuring that the hapten is presented in a way that allows for optimal antibody recognition. researchgate.net The length and chemical nature of the spacer arm can significantly influence the resulting antibody's affinity and specificity. researchgate.net For instance, studies with other haptens have shown that longer, more hydrophobic spacer arms can lead to the generation of more sensitive antibodies. researchgate.net

The choice of linker chemistry is dictated by the functional groups available on the hapten and the desired point of attachment. These linkers must form stable covalent bonds to ensure the integrity of the hapten-carrier conjugate during the immunization process. thermofisher.com

Identification of Key Epitopic Regions for Immune Exposure

An epitope is the specific part of an antigen that is recognized by the immune system, particularly by antibodies. deshbandhucollege.ac.in For a hapten like Reactive Red 6, which is a bis(azo) compound with a 1,3,5-triazine core, identifying the most immunogenic regions is crucial for effective hapten design. ebi.ac.uk The goal is to orient the hapten in such a way that its most characteristic and immunodominant features are presented to the B cells, which are responsible for antibody production. deshbandhucollege.ac.in

In the case of RR6, structural studies have provided insights into its interaction with antibodies. For example, camelid heavy-chain variable domains (VHHs) have been shown to effectively bind to RR6, with the three complementarity-determining regions (CDRs) of the VHH forming a significant interaction surface. ebi.ac.ukcapes.gov.br Specifically, the CDR1 loop has been observed to have a strong interaction with the hapten. ebi.ac.ukcapes.gov.br This information is invaluable for designing RR6 haptens that expose these key epitopic regions.

Computational Approaches in Hapten Design Optimization

Computational modeling has become an increasingly important tool in the rational design of haptens. rsc.org These methods allow researchers to predict how different modifications to a hapten's structure, including the placement and nature of a spacer arm, will affect its three-dimensional shape and electronic properties. rsc.orgcsic.es By simulating the interaction between a designed hapten and an antibody's binding site, it is possible to optimize the hapten's structure to achieve higher affinity and specificity. frontiersin.org

For instance, computational simulations can help identify which parts of the hapten are most likely to be recognized as epitopes and how to best expose them. frontiersin.org This in silico approach can save significant time and resources by narrowing down the number of candidate haptens that need to be synthesized and tested in the laboratory.

Carrier Protein Selection and Functionalization for Conjugate Synthesis

The carrier protein plays a pivotal role in the immunogenicity of a hapten-carrier conjugate. acs.org It provides the necessary T-cell help to initiate and sustain an antibody response against the much smaller hapten. nih.gov

Role of Carrier Proteins in Hapten Immunogenicity

Haptens, being small molecules, are generally not immunogenic on their own. nih.gov By conjugating them to a larger carrier protein, the hapten becomes part of a larger complex that can be recognized and processed by the immune system. nih.gov The carrier protein provides epitopes that are recognized by T-helper cells, which in turn help to activate B cells that recognize the hapten. deshbandhucollege.ac.in

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). researchgate.netsigmaaldrich.com KLH is often favored for its high immunogenicity and large size, which allows for the attachment of a high number of hapten molecules. sigmaaldrich.com The choice of carrier can influence the magnitude and quality of the anti-hapten antibody response. nih.gov

Established Conjugation Chemistries for this compound

The covalent linkage of a hapten to a carrier protein is achieved through various bioconjugation techniques. thermofisher.com The choice of chemistry depends on the available functional groups on both the hapten and the carrier protein. thermofisher.com

Primary amines, found on the N-terminus and lysine (B10760008) side chains of proteins, are common targets for conjugation. aatbio.com Reagents such as N-hydroxysuccinimide (NHS) esters are frequently used to react with these amines to form stable amide bonds. thermofisher.comaatbio.com Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also widely employed to couple carboxyl groups on a hapten to primary amines on the carrier protein. thermofisher.comsigmaaldrich.com

For Reactive Red 6, which possesses amino and hydroxyl groups, these can be functionalized to introduce reactive groups suitable for conjugation. ebi.ac.uk The specific conjugation strategy would aim to attach the hapten to the carrier in a way that optimally exposes its key epitopic regions, as identified through structural and computational studies.

Characterization of Hapten-Carrier Conjugates in Research

The successful generation of an immune response against a hapten, such as Reactive Red 6, is critically dependent on its effective conjugation to a larger carrier molecule, typically a protein. nih.gov The characterization of these hapten-carrier conjugates is a crucial step to ensure the consistency and quality of the immunogen, as inconsistencies in the hapten-to-carrier ratio can lead to significant variations in the resulting antibody response. nih.govacs.org Researchers employ a suite of analytical techniques to verify the cross-linking and to quantify the hapten density—the number of hapten molecules attached to each carrier protein molecule. nih.govnih.gov

Several methods are commonly used to characterize these conjugates. Spectrophotometric and fluorescence methods are valuable for confirming that the hapten has successfully cross-linked with the carrier protein. nih.govacs.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful tool for determining the molecular weight of the conjugate. mdpi.com By comparing the mass of the conjugate to the mass of the unconjugated carrier, a precise hapten density can be calculated. mdpi.comnih.gov Gel electrophoresis techniques, such as SDS-PAGE, can also provide qualitative confirmation of conjugation by showing a shift in the molecular weight of the carrier protein after the hapten is attached. mdpi.com

In studies involving other haptens, these characterization methods have been shown to be indispensable. For example, in the development of antibodies against the pesticide atrazine (B1667683), researchers used spectrophotometry, fluorescence, MALDI-MS, and gel electrophoresis to thoroughly characterize the conjugates before immunization. acs.org Similarly, when producing antibodies for the mycotoxin Fumonisin B1, MALDI-TOF-MS was identified as the most efficient method for calculating the molecular coupling ratio. mdpi.com These established techniques are directly applicable to the analysis of this compound-carrier conjugates.

The following table summarizes the common analytical techniques used in the characterization of hapten-carrier conjugates.

| Analytical Technique | Principle | Information Obtained | Research Application Example |

| UV-Visible Spectrophotometry | Measures the absorbance of light by the conjugate. Can be used if the hapten has a unique chromophore or to measure the decrease in free amino groups on the carrier. nih.gov | Confirmation of conjugation; Estimation of hapten density. nih.govnih.gov | Used to qualitatively characterize ciprofloxacin-BSA conjugates. nih.gov |

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of the carrier protein (e.g., from tryptophan residues) upon hapten conjugation. nih.gov | Confirmation of cross-linking; Quantification of conjugation density. nih.gov | Applied to quantify hapten density for atrazine and 2,4-D conjugates. nih.gov |

| Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight. A successful conjugation results in an increase in the molecular weight of the carrier protein, causing a shift in its band position. mdpi.com | Qualitative confirmation of conjugation; Assessment of conjugate purity. nih.govmdpi.com | Confirmed conjugation of Fumonisin B1 to carrier proteins by observing a clear band shift. mdpi.com |

| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules, allowing for precise molecular weight determination of the carrier and the conjugate. mdpi.com | Highly accurate determination of hapten density (molecular coupling ratio). nih.govmdpi.com | Determined that 11 molecules of Fumonisin B1 hapten were coupled to each BSA carrier molecule. mdpi.com |

Impact of Conjugation Parameters on Hapten Presentation and Subsequent Immune Response

The manner in which a hapten is presented to the immune system is a key determinant of the resulting immune response's strength and specificity. nih.gov Several parameters in the design and synthesis of hapten-carrier conjugates can be modulated to optimize the production of desired antibodies. nih.govcreative-biolabs.com These factors include the hapten density, the choice of carrier protein, and the molecular orientation of the hapten. creative-biolabs.comresearchgate.net

Hapten Density: The number of hapten molecules conjugated to each carrier protein, known as hapten density or the conjugation ratio, has a significant impact on immunogenicity. nih.gov While it might be assumed that a higher density always leads to a stronger response, the relationship is often not linear. nih.gov Research on various haptens has shown that both high and low densities can be optimal depending on the specific goals. For instance, a study on the hapten ciprofloxacin (B1669076) found that the antibody titer in mice increased with higher hapten densities (from 21 to 30 haptens per carrier). nih.gov Conversely, another study using a peptide hapten observed a reverse proportionality, where lower conjugation ratios led to higher affinity antibodies. researchgate.net Furthermore, high hapten density may produce a broader range of antibodies, whereas low density can induce a narrower, more selective repertoire. nih.gov An optimal hapten density of around 15 haptens per carrier was found to elicit a high antibody titer for an atrazine derivative. nih.govacs.org

Carrier Protein and Hapten Orientation: The choice of carrier protein and the hapten's point of attachment are also critical. The carrier must be sufficiently immunogenic to activate T-cells, which in turn help B-cells produce antibodies against the hapten. creative-biolabs.comwikipedia.org The molecular orientation of the hapten can affect which parts of the molecule are exposed to the immune system, influencing the specificity of the antibodies produced. researchgate.net Research comparing central versus terminal conjugation of a peptide hapten to ovalbumin demonstrated that central conjugation resulted in markedly higher antibody titers. researchgate.net In some cases, the conjugation of a hapten can even reduce the immunogenicity of the carrier protein itself by altering how it is processed and presented by immune cells. nih.gov

The following table details research findings on how conjugation parameters influence the immune response for various hapten systems.

| Parameter Investigated | Hapten-Carrier System | Key Research Finding | Reference |

| Hapten Density | Ciprofloxacin-BSA | Antibody titer increased with an increase in hapten density from 21 to 30. | nih.gov |

| Hapten Density | Atrazine derivative-BSA | A high antibody titer with moderate specificity was obtained with a hapten density of approximately 15. | nih.govacs.org |

| Hapten Density | Tumor-associated carbohydrate antigen-HSA | High hapten density produced a broader range of antibodies, while low density induced a narrower range. Hapten density did not significantly affect the magnitude (titer) of the response. | nih.gov |

| Conjugation Ratio & Orientation | Peptide-Ovalbumin | Central conjugation yielded higher antibody titers than terminal conjugation. A reverse proportionality was seen between conjugation ratio and antibody affinity for terminally conjugated haptens. | researchgate.net |

| Carrier Protein Choice | Aflatoxin B1-Transferrin vs. Aflatoxin B1-Ovalbumin | The transferrin conjugate induced a faster immune response compared to the ovalbumin conjugate, reaching similar antibody titers after fewer immunizations. | mdpi.com |

Structural Basis of this compound-Antibody Interactions

The three-dimensional architecture of the binding site, or paratope, of an antibody dictates its specificity and affinity for a particular antigen. High-resolution structural studies are therefore indispensable for a detailed understanding of these interactions at the molecular level.

X-ray crystallography has been instrumental in elucidating the structural basis of Reactive Red 6 (RR6) hapten recognition by llama-derived VHH antibody fragments. acs.org These studies have revealed that the VHH fragment provides an efficient and specific binding site for the RR6 hapten. acs.org The interaction surface between the VHH and the hapten is substantial, contributing to the high affinity of the interaction. acs.org

Interestingly, upon crystallization, two molecules of Reactive Red 6 have been observed to react via their triazine groups, forming a dimeric version of the dye within the antibody's binding site. frontiersin.orgfrontiersin.orgfrontiersin.org The surface of interaction between the VHH and this dimeric hapten is extensive, with a buried surface area of approximately 300 Ų. acs.org This large interaction surface is consistent with the low nanomolar dissociation constant observed for the monomeric form of the hapten. acs.org

The antigen-binding site of an antibody is formed by six hypervariable loops, known as complementarity-determining regions (CDRs). wikipedia.org In conventional antibodies, these CDRs are located on both the heavy (VH) and light (VL) chains. wikipedia.org However, VHH antibodies lack a light chain and must therefore rely solely on the three CDRs of their single variable domain for antigen recognition. frontiersin.orgnih.gov

In the case of the anti-RR6 VHH, all three CDR loops (CDR1, CDR2, and CDR3) are involved in creating the binding cavity for the hapten. acs.orgfrontiersin.orgfrontiersin.org This is in contrast to some other VHH-hapten interactions where binding is dominated by a single CDR, often the elongated CDR3. mdpi.com Specifically, CDR1 plays a crucial role by providing two histidine residues that form strong interactions with the copper atoms present in the RR6 molecule. acs.orgfrontiersin.org This multi-CDR engagement is a common feature for nanobodies that bind to larger haptens like RR6. mdpi.com The involvement of all three CDRs creates a well-defined pocket that accommodates the bulky and aromatic structure of the dye. mdpi.com

Structural studies of VHH-hapten complexes have revealed two primary modes of binding: "lateral" recognition and "tunnel" recognition. nih.gov The binding of RR6 to its specific VHH is a clear example of the lateral binding mode. nih.govresearchgate.net In this mode, the hapten binds to a groove or cavity on the surface of the VHH, formed by the convergence of the CDR loops. nih.govresearchgate.net This is analogous to the canonical hapten binding observed in conventional antibodies, where the hapten is accommodated at the interface of the VH and VL domains. nih.govtandfonline.com

This lateral binding of RR6, along with the related azo dye Reactive Red 1, is distinct from the "tunnel" binding mode observed for smaller, more hydrophobic haptens like methotrexate (B535133) and triclocarban. nih.govnih.gov In the tunnel mode, the hapten is deeply buried within the VHH structure, often in a tunnel-like cavity formed primarily by the CDR1 loop. frontiersin.orgnih.gov The choice between these binding modes appears to be influenced by the size and chemical properties of the hapten; larger and more charged haptens like RR6 favor the lateral binding mode, which utilizes a broader surface formed by multiple CDRs. nih.govnih.gov

Biophysical and Energetic Characterization of Binding Affinity

A comprehensive understanding of antibody-hapten interactions requires not only structural data but also a thorough characterization of the binding kinetics and thermodynamics. These parameters provide quantitative measures of the binding affinity and offer insights into the forces driving the interaction.

The kinetics of the interaction between the anti-RR6 VHH and its hapten have been investigated using surface plasmon resonance (SPR). wiley.com This technique allows for the real-time measurement of the association (on-rate, k_a) and dissociation (off-rate, k_d) of the binding partners. The ratio of these rate constants (k_d/k_a) yields the equilibrium dissociation constant (K_D), a measure of the binding affinity.

For the anti-RR6 VHH, the dissociation constant (K_D) for the monomeric hapten was determined to be in the low nanomolar range, specifically 22 nM. acs.org This indicates a high-affinity interaction. More detailed kinetic analyses of polyclonal antibodies from a mouse (designated RR6) binding to an immobilized cocaine analog showed an association rate constant (k_a) of 3.66 × 10⁵ M⁻¹s⁻¹ and a dissociation rate constant (k_d) of 6.85 × 10⁻⁴ s⁻¹. plos.org These values resulted in an affinity constant (K_D) of 1.87 nM, which aligns well with values obtained from other techniques like microscale thermophoresis. plos.org

The following table summarizes the kinetic parameters for the interaction of an enriched polyclonal antibody from mouse RR6 with an immobilized hapten analog.

| Parameter | Value | Unit |

| Association rate (k_a) | 3.66 × 10⁵ | M⁻¹s⁻¹ |

| Dissociation rate (k_d) | 6.85 × 10⁻⁴ | s⁻¹ |

| Dissociation constant (K_D) | 1.87 | nM |

| Data from a study on polyclonal antibodies from mouse RR6 binding to an immobilized BSA-SNC conjugate. plos.org |

The thermodynamic profile of an antibody-hapten interaction provides information about the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. These parameters reveal the nature of the forces driving the complex formation, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects.

Determinants of Specificity and Cross-Reactivity in Anti-Reactive Red 6 Hapten Antibodies

The specificity of an antibody for its target antigen is a cornerstone of the immune response. cambridge.orgfrontiersin.org In the case of small molecules like haptens, which are not immunogenic on their own, this specificity is directed against the hapten molecule once it is conjugated to a larger carrier protein. nih.govjst.go.jpksumsc.com The resulting anti-hapten antibodies can exhibit a high degree of specificity, but may also show cross-reactivity with structurally similar molecules. acs.orgoup.com The determinants of this specificity and cross-reactivity are multifaceted, involving the precise three-dimensional structure of the antibody's binding site and the dynamic nature of the hapten-antibody interaction.

For anti-Reactive Red 6 (RR6) hapten antibodies, particularly single-domain antibodies (sdAbs or VHHs), the binding mechanism has been shown to be similar to that of conventional antibodies, utilizing a binding pocket formed by two or more complementarity-determining regions (CDRs). tandfonline.com Specifically, VHH antibodies against RR6 utilize a cavity formed by all three CDRs. frontiersin.org This is in contrast to some other haptens that bind to VHHs in a "tunnel" mode under a single CDR loop. researchgate.netnih.gov The larger size of RR6 likely favors the more conventional binding mode. nih.gov

The interaction between a VHH antibody fragment (VHH-R2) and RR6 involves significant energetic contributions. researchgate.net For instance, the copper atom within the RR6 molecule interacts with two histidine residues in CDR1 of the VHH. frontiersin.org This highlights the importance of specific chemical features on both the hapten and the antibody in dictating the binding specificity. The binding of RR6 to VHH-R2 also induces a conformational change in the antibody, as evidenced by changes in circular dichroism (CD) spectra. uu.nl

The following table summarizes key findings from studies on the interaction between anti-Reactive Red 6 hapten antibodies and the hapten itself, illustrating the determinants of specificity.

| Antibody Type | Hapten | Key Binding Features | Binding Mode | Reference |

| VHH | Reactive Red 6 | Cavity formed by three CDRs; copper atom interacts with two histidines in CDR1. | Lateral recognition | frontiersin.orgnih.gov |

| VHH | Reactive Red 1 | Groove formed between CDR2 and CDR3. | Lateral recognition | frontiersin.orgnih.gov |

Conformational Dynamics in Hapten-Antibody Recognition

The interaction between a hapten and an antibody is not a simple "lock-and-key" mechanism. Instead, it is a dynamic process involving conformational changes in both the antibody and the hapten. frontiersin.orgmdpi.com This concept of "induced fit" suggests that the binding event itself can alter the structure of the antibody's binding site to achieve a more complementary fit. mdpi.com Conversely, the "conformational selection" model posits that an antibody exists in a pre-existing equilibrium of different conformations, and the hapten selectively binds to the one that provides the best fit. frontiersin.orgpnas.org

In the context of anti-hapten antibodies, both induced-fit and conformational selection mechanisms have been observed. frontiersin.org For anti-Reactive Red 6 VHH antibodies, studies have shown that the binding of the hapten induces a refolding of the antibody fragment, particularly under denaturing conditions. uu.nl This suggests a significant degree of conformational flexibility in the antibody. The binding of RR6 to the VHH-R2 fragment at elevated temperatures, where the antibody is largely unfolded, can induce it to refold into its native, functional conformation. uu.nl This induced refolding highlights the dynamic nature of the interaction and the ability of the hapten to stabilize a specific conformation of the antibody.

The flexibility of the antibody's binding site, particularly the CDR loops, is crucial for its ability to recognize and bind to a diverse range of antigens. frontiersin.org Germline antibodies, which have not undergone affinity maturation, tend to be more flexible and can recognize multiple antigens. frontiersin.orgpnas.org Through somatic hypermutation, the antibody can become more rigid and specific for a particular antigen. pnas.org

The table below outlines the different models of hapten-antibody recognition and their key characteristics.

| Recognition Model | Description | Key Feature | Reference |

| Lock and Key | The antibody and hapten have pre-formed complementary shapes. | Rigid structures | mdpi.com |

| Induced Fit | The binding of the hapten induces a conformational change in the antibody's binding site for a better fit. | Flexible antibody | mdpi.compnas.org |

| Conformational Selection | The antibody exists in an equilibrium of different conformations, and the hapten binds to the most favorable one. | Pre-existing equilibrium | frontiersin.orgpnas.org |

Influence of Chemical Modifications on Epitope Recognition

The chemical structure of a hapten is a critical determinant of how it is recognized by an antibody. jst.go.jp Even subtle chemical modifications to the hapten can significantly impact the binding affinity and specificity of the antibody. oup.com This principle is fundamental to understanding cross-reactivity, where an antibody raised against one hapten can also bind to structurally related molecules. acs.org

In the development of anti-hapten antibodies, the way the hapten is conjugated to the carrier protein can influence the specificity of the resulting antibodies. nih.govjst.go.jp The site of conjugation on the hapten is particularly important, as it can either expose or mask key chemical features that the immune system will recognize. jst.go.jp For instance, to generate specific antibodies against a steroid molecule, the hapten was linked to the carrier at a position distant from the key functional groups to ensure that the resulting antibodies would recognize the unmodified parts of the steroid. jst.go.jp

Studies with various haptens have demonstrated that modifications to different parts of the molecule can have varied effects on antibody binding. For example, in a study of fluoroquinolone antibiotics, different monoclonal antibodies showed varying degrees of cross-reactivity with different fluoroquinolone analogs, highlighting the fine specificity of epitope recognition. acs.org Similarly, chemical modifications to a peptide antigen have been shown to influence its recognition by T-cell receptors, a process that shares principles with antibody-hapten recognition. nih.gov

The chemical environment can also influence hapten-antibody interactions. For example, the binding affinity of a monoclonal antibody to cocaine was found to decrease in the presence of human serum compared to a simple buffer solution. plos.org This suggests that components in the serum can interfere with the interaction, highlighting the importance of considering the biological context.

The following table provides examples of how chemical modifications can affect epitope recognition.

| Hapten Family | Modification | Effect on Antibody Binding | Reference |

| Fluoroquinolones | Structural variations among different analogs | Varied cross-reactivity profiles for different monoclonal antibodies | acs.org |

| Steroids | Site of conjugation to carrier protein | Influences the specificity of the generated antibodies | jst.go.jp |

| Phenylarsonic acid derivatives | Alterations to the substituent groups | Changes in antibody affinity and specificity | ksumsc.com |

Generation and Directed Evolution of Anti Reactive Red 6 Hapten Antibodies

Immunization Strategies for High-Affinity Anti-Hapten Antibody Production.jst.go.jp

The generation of high-affinity antibodies against haptens, which are small molecules that are not immunogenic on their own, requires specific immunization strategies. jst.go.jp These strategies are designed to elicit a robust immune response directed at the hapten.

Animal Model Systems for Inducing Hapten-Specific Immune Responses

To induce an immune response, haptens like Reactive Red 6 must be conjugated to a larger carrier protein. researchgate.netnih.govbiomedres.us This hapten-carrier conjugate is then used to immunize an animal, prompting the production of antibodies. researchgate.net Various animal models are utilized for this purpose, with mice being a common choice due to their well-characterized immune systems. nih.govmdpi.comelifesciences.org Other models, such as rabbits and chickens, have also been successfully employed for generating anti-hapten antibodies. mdpi.com The choice of animal model can influence the characteristics of the resulting antibodies. For instance, camelids are used to generate heavy-chain-only antibodies (HcAbs), which have unique properties beneficial for certain applications. researchgate.netebi.ac.uk

The immune response to hapten-carrier conjugates involves both B cells, which produce antibodies, and T cells, which provide help to B cells. nih.gov The carrier protein provides the T-cell epitopes necessary for a strong and sustained antibody response. smw.ch The density of the hapten on the carrier protein can also impact the strength and specificity of the immune response. nih.gov Generally, a higher hapten density correlates with a stronger immune response, although excessive cross-linking can lead to B-cell anergy. nih.gov

A multi-immunization approach, where an animal is immunized with different hapten-protein conjugates, can be used to avoid the need for constructing multiple antibody libraries. mdpi.comnih.gov This strategy has been shown to be effective in producing recombinant antibodies against haptens. mdpi.com

Competitive Selection and Phage Display Methodologies for Antibody Isolation

Phage display is a powerful and widely used technique for isolating specific antibodies from a large and diverse library. nih.govnih.govoup.com In this method, a library of antibody fragments, such as fragment antigen-binding (Fab) or single-chain variable fragments (scFv), is genetically fused to a coat protein of a bacteriophage. oup.com The resulting phages "display" the antibody fragments on their surface.

The selection process, often referred to as "panning," involves incubating the phage display library with the immobilized target antigen, in this case, the Reactive Red 6 hapten conjugated to a carrier. acs.org Phages displaying antibodies that bind to the hapten are captured, while non-binding phages are washed away. The bound phages are then eluted and used to infect bacteria to produce more phages for subsequent rounds of selection. conicet.gov.ar

Competitive selection is a key strategy to isolate high-affinity antibodies that recognize the free hapten, not just the hapten-carrier conjugate. ucanr.edu This is achieved by eluting the bound phages with the free hapten. ucanr.edu This process favors the selection of antibodies that have a higher affinity for the free hapten. ucanr.edu By using limiting amounts of the free hapten as a competitor, the selection pressure for high-affinity binders is increased. ucanr.edu

Combining phage display with other display technologies like yeast display can further refine the selection process. acs.orgosti.gov For instance, an initial enrichment using phage display can be followed by a more stringent selection using a competitive fluorescence-activated cell sorting (FACS) procedure with yeast-displayed antibodies. acs.orgosti.gov This combined approach has been successful in isolating rare, high-affinity hapten-specific antibodies. acs.orgosti.gov

Engineering of Single-Domain Antibodies (VHH/Nanobodies) for this compound.researchgate.netebi.ac.ukfrontiersin.orgnih.govresearchgate.net

Single-domain antibodies, also known as VHHs or nanobodies, are derived from the variable domain of heavy-chain-only antibodies found in camelids. conicet.gov.arnih.gov These small antibody fragments offer several advantages for recognizing haptens like Reactive Red 6. frontiersin.orgnih.gov

Advantages of Single-Domain Antibodies in Hapten Recognition Research

VHHs possess several unique characteristics that make them highly suitable for hapten recognition:

Small Size: At approximately 15 kDa, VHHs are the smallest functional antibody fragments. ucanr.edu Their small size allows for better tissue penetration and the ability to recognize cryptic epitopes that may be inaccessible to larger conventional antibodies. conicet.gov.arcreative-biolabs.com

High Stability: VHHs exhibit remarkable stability at high temperatures and extreme pH conditions. creative-diagnostics.com

High Solubility: Due to the presence of hydrophilic amino acids in their framework, VHHs are highly soluble. creative-diagnostics.com

Efficient Production: They can be easily and cost-effectively produced in large quantities in microbial expression systems like E. coli. ucanr.edunih.gov

Structural Versatility: The antigen-binding site of VHHs is formed by three complementarity-determining regions (CDRs). frontiersin.orgresearchgate.net The often long CDR3 loop can form a convex surface or a deep cleft, allowing for the recognition of a wide range of antigens, including small haptens. conicet.gov.arnih.gov In the case of Reactive Red 6, the VHH fragment provides an efficient binding site using its three CDR loops, with CDR1 playing a crucial role through interactions with the copper atoms of the hapten. ebi.ac.uk

Genetic Engineering: Their single-domain nature simplifies genetic manipulation, allowing for the creation of multivalent or bispecific constructs to enhance avidity and functionality. nih.gov

| Advantage | Description | Reference |

|---|---|---|

| Small Size | Approximately 15 kDa, allowing for better tissue penetration and recognition of hidden epitopes. | conicet.gov.arucanr.educreative-biolabs.com |

| High Stability | Resistant to high temperatures and extreme pH. | creative-diagnostics.com |

| High Solubility | Hydrophilic framework regions contribute to high solubility. | creative-diagnostics.com |

| Efficient Production | Can be produced at high yields in microbial systems like E. coli. | ucanr.edunih.gov |

| Structural Versatility | The long CDR3 loop enables binding to diverse antigens, including haptens. | conicet.gov.arnih.gov |

| Genetic Engineering | Easily manipulated to create multivalent or bispecific formats. | nih.gov |

Affinity Maturation Techniques for Engineered Anti-Hapten Antibodies

Affinity maturation is the process of improving the binding affinity of an antibody for its target antigen. mdpi.com While immunization can generate antibodies with affinities in the nanomolar range, in vitro affinity maturation techniques can further enhance this. nih.govmdpi.com This process is particularly important for anti-hapten antibodies, as initial affinities can sometimes be modest. jst.go.jp

One common strategy for in vitro affinity maturation involves introducing random mutations into the CDRs of the antibody gene to create a diverse library of variants. jst.go.jp These libraries are then screened for mutants with improved affinity using display technologies like phage display. jst.go.jp This "antibody-breeding" approach has been successfully used to significantly increase the affinity of anti-hapten single-chain Fv fragments (scFvs). jst.go.jp The equilibrium association constant (Ka) of germline antibodies for haptens can be as low as 10^5 M-1, while affinity-matured antibodies can reach Ka values as high as 10^9 M-1. mdpi.com

Site-Directed Mutagenesis for Modulating Binding Characteristics

Site-directed mutagenesis is a precise technique used to introduce specific changes into the amino acid sequence of an antibody. nih.govoup.comspringernature.com This method is invaluable for studying the contribution of individual amino acid residues to antigen binding and for fine-tuning the binding characteristics of an antibody. nih.govoup.comnih.gov

By analyzing the structure of the antibody-hapten complex, researchers can identify key residues in the binding pocket. nih.gov These residues can then be targeted for mutagenesis to either increase or decrease affinity, or to alter specificity. nih.govoup.com For example, a tryptophan to leucine (B10760876) substitution at a specific position in the heavy chain variable region was found to increase the affinity of an anti-hapten antibody by ten-fold. nih.govembopress.org

Comparative Analysis of Anti-Reactive Red 6 Antibodies from Different Platforms

The generation and directed evolution of antibodies against haptens such as Reactive Red 6 can be approached through various in vitro display technologies. The most prominent among these are phage display and yeast surface display. While direct comparative studies on anti-Reactive Red 6 hapten antibodies generated from these different platforms are not extensively documented in publicly available research, a comparative analysis can be constructed based on the fundamental principles of each platform and findings from studies on other haptens.

The choice of display platform is a critical determinant of the properties of the selected antibodies, including their affinity, specificity, and stability. Phage display and yeast display, in particular, offer distinct advantages and disadvantages that make them suitable for different stages of the antibody engineering process. creative-biolabs.com

Phage Display

Phage display is a powerful technique for screening vast libraries of antibody fragments. asm.org This technology utilizes bacteriophages to present antibody fragments, typically single-chain variable fragments (scFv) or antigen-binding fragments (Fab), on their surface. nih.gov The key advantage of phage display lies in the ability to construct exceptionally large libraries, often exceeding 10¹⁰ unique clones, which increases the probability of identifying binders against a wide array of antigens, including poorly immunogenic haptens. frontiersin.orgbio-rad-antibodies.com

The selection process in phage display, known as biopanning, involves immobilizing the target antigen and incubating it with the phage library. nih.gov Non-binding phages are washed away, and the bound phages are eluted and amplified in bacteria for subsequent rounds of selection under increasing stringency. nih.gov This iterative process enriches for high-affinity binders.

Yeast Surface Display

Yeast surface display involves expressing antibody fragments on the surface of yeast cells, typically Saccharomyces cerevisiae. asm.org A significant advantage of this eukaryotic system is that it facilitates proper protein folding and post-translational modifications, which can be crucial for the stability and functionality of the displayed antibody fragments. researchgate.net

The screening of yeast-displayed libraries is conducted using fluorescence-activated cell sorting (FACS). nih.gov This allows for quantitative, real-time analysis and selection of clones based on both their expression level and their binding affinity for the target antigen. nih.gov The ability to precisely control selection parameters and to screen for specific binding characteristics makes yeast display particularly well-suited for affinity maturation and for distinguishing between closely related molecules. nih.govmdpi.com

Synergistic Use of Phage and Yeast Display for Hapten-Specific Antibodies

For challenging targets like haptens, a combination of phage and yeast display can be a particularly effective strategy. An initial screening of a large phage display library can be used to enrich for a pool of potential binders. acs.orgnih.gov This enriched sub-library can then be transferred to a yeast display system for further refinement. acs.orgnih.gov This approach leverages the high throughput of phage display for initial discovery and the quantitative power of yeast display and FACS for fine-tuning affinity and specificity. acs.orgnih.gov

For instance, in the development of antibodies against the hapten phenanthrene, researchers first used phage display to enrich their library 20- to 100-fold for binding clones. acs.org The subsequent transfer to a yeast display system and the use of competitive FACS led to a significant increase in the frequency of hapten-specific scFvs, from as low as 0.005% in the original library to between 13% and 35% in the selected pools. acs.org

A similar combined approach was used to generate antibodies against the Mycobacterium tuberculosis antigen Ag85. asm.org An initial selection from a large naïve scFv phage library was followed by the creation of a yeast display sub-library, which ultimately yielded over 100 unique monoclonal antibodies. asm.org Studies on LPS-binding antibodies have also shown that yeast display-derived clones may have advantages in binding to soluble antigens compared to phage display-derived clones that were selected against immobilized antigens. mdpi.com

The following tables provide a comparative overview of the key features of phage display and yeast display platforms for the generation of anti-hapten antibodies.

Table 1: General Comparison of Phage Display and Yeast Display Platforms

| Feature | Phage Display | Yeast Display |

| Host Organism | Bacteria (E. coli) | Yeast (S. cerevisiae) |

| Library Size | Very large (10⁹ - 10¹¹) | Large (10⁷ - 10⁹) |

| Selection Method | Biopanning (affinity-based) | Fluorescence-Activated Cell Sorting (FACS) |

| Screening | Primarily qualitative | Quantitative |

| Protein Folding | Prokaryotic; potential for misfolding | Eukaryotic; supports complex folding and modifications |

| Affinity Maturation | Possible, but less precise | Highly effective and quantitative |

| Selection of Low-Affinity Binders | Can be challenging | More feasible due to quantitative screening |

Table 2: Research Findings on Anti-Hapten Antibody Generation Using Display Platforms

| Platform(s) | Hapten/Antigen | Key Findings | Reference |

| Phage Display | Multiple haptens (mecoprop, atrazine (B1667683), simazine, isoproturon) | Successful isolation of high-affinity scFvs (sub-nanomolar KD) from a single immunized rabbit. | researchgate.net |

| Phage Display | Histamine-succinyl-GSYK | Isolation of high-affinity scFvs (KD < 4 nM) with slow off-rates. | acs.org |

| Yeast Display | Chelated Uranium | Effective for affinity maturation and selection of scFvs with improved affinity and specificity through sequential rounds of error-prone PCR and FACS. | nih.govmdpi.com |

| Phage & Yeast Display | Phenanthrene | Combination of platforms significantly enriched for rare hapten-specific scFvs. | acs.orgnih.gov |

| Phage & Yeast Display | Lipopolysaccharide (LPS) | Yeast-derived scFv-Fc clones showed superior performance in removing soluble LPS compared to phage-derived clones. | mdpi.com |

Based on this comparative analysis, for the generation of anti-Reactive Red 6 hapten antibodies, a dual-platform approach would likely yield the best results. An initial screening of a large phage display library would be advantageous for identifying a diverse pool of initial binders. These candidates could then be subjected to affinity maturation and stringent specificity screening using yeast display to isolate high-affinity antibodies that can specifically recognize the this compound.

Research Applications of Reactive Red 6 Hapten in Immunoassay Methodologies

Design Principles of Immunoassays for Haptenic Compounds

Immunoassays for haptens are foundational for detecting small molecules in various fields. The performance of these assays is critically dependent on the principles of their design, particularly the assay format and the strategies employed to enhance sensitivity and specificity.

The detection of small molecules such as Reactive Red 6 must utilize competitive immunoassay formats because their low molecular weight and limited number of epitopes prevent the simultaneous binding of two antibodies, a requirement for non-competitive sandwich assays. researchgate.netacs.orgjst.go.jp The core principle of a competitive immunoassay is the competition between the free hapten (the analyte in the sample) and a labeled or immobilized hapten for a finite number of antibody binding sites. researchgate.netjst.go.jp This competition results in a signal that is inversely proportional to the concentration of the analyte in the sample. nih.gov

There are two primary formats for competitive immunoassays:

Direct Competitive Immunoassay (Immobilized Antibody Format): In this setup, antibodies specific to the hapten are immobilized onto a solid phase, such as a microtiter plate. The sample containing the free hapten is incubated with a known quantity of enzyme-labeled hapten (tracer). The free and labeled haptens compete for the limited antibody binding sites. After a washing step to remove unbound components, a substrate is added, and the resulting signal is measured. A lower signal indicates a higher concentration of the hapten in the sample. researchgate.netnih.gov

Indirect Competitive Immunoassay (Immobilized Antigen Format): This format involves immobilizing a hapten-protein conjugate, known as a coating antigen, onto the solid phase. The sample is incubated with a specific antibody. The free hapten in the sample competes with the immobilized hapten-conjugate for the antibody binding sites. A labeled secondary antibody that binds to the primary antibody is then added to generate a signal. researchgate.netnih.gov High concentrations of the hapten in the sample lead to less primary antibody binding to the plate, resulting in a weaker final signal.

The theoretical basis for these assays lies in the law of mass action, which describes the equilibrium between the binding of the antibody to the free hapten and the labeled or immobilized hapten. The distribution of the antibody between these two species is determined by their respective concentrations and the antibody's affinity for each.

The analytical performance of a hapten immunoassay is largely defined by its sensitivity (the ability to detect low concentrations of the analyte) and specificity (the ability to distinguish the analyte from structurally similar molecules). ucanr.edu Several strategies are employed to optimize these parameters:

Hapten and Conjugate Design: The structure of the immunizing hapten is a critical factor. ucanr.edu It should closely mimic the target analyte while presenting a linker arm for conjugation to a carrier protein at a position distal to the key antigenic determinants. ucanr.edud-nb.info A crucial strategy for improving assay performance is the use of heterologous assay formats. This involves using a different hapten structure, linker, or carrier protein for the coating antigen than was used for the immunizing antigen. ucanr.edu This approach minimizes the binding of antibodies that recognize the linker arm or carrier protein, thereby increasing the specificity and sensitivity of the assay for the target hapten. mdpi.com

Antibody Affinity and Selection: The cornerstone of a high-performance immunoassay is an antibody with high affinity and specificity for the target analyte. jst.go.jp Researchers have successfully generated high-affinity nanobodies (VHHs), which are single-domain antibody fragments from camelids, against Reactive Red 6. frontiersin.org These VHHs exhibit binding affinities in the low nanomolar range. nih.gov Genetic engineering techniques can be used to further improve antibody affinity through methods like random point mutations and phage display, which can lead to significant increases in assay sensitivity. jst.go.jp

Optimization of Assay Conditions: Fine-tuning the experimental parameters is essential for optimal performance. nih.gov This includes adjusting the concentrations of the coating antigen and antibody, incubation times and temperatures, and the composition of buffers (e.g., pH, ionic strength). frontiersin.orgmdpi.com Experimental design techniques can be systematically applied to identify the most critical factors and their interactions, allowing for rapid optimization of the assay. nih.gov

Methodological Development for Reactive Red 6 Hapten Detection in Research Matrices

The development of a robust immunoassay for Reactive Red 6 involves several key methodological steps, from the creation of essential reagents to the thorough validation of the assay's performance.

Since haptens like Reactive Red 6 are non-immunogenic, they must be covalently linked to a larger carrier molecule, typically a protein, to create a coating antigen for use in indirect immunoassays. d-nb.infofrontiersin.org Commonly used carrier proteins include Bovine Serum Albumin (BSA) and Ovalbumin (OVA). mdpi.com

The conjugation process typically involves the following steps:

Hapten Derivatization: If the hapten does not possess a suitable functional group for coupling (e.g., -COOH, -NH2, -OH), it must be chemically modified to introduce one. d-nb.info Reactive Red 6 contains a reactive triazine group that can be utilized for conjugation. frontiersin.org

Carrier Protein Activation: A functional group on the carrier protein (commonly an amino group on a lysine (B10760008) residue) is activated.

Coupling Reaction: The most common method for coupling a hapten's carboxyl group to a protein's amino group is the active ester method, which uses carbodiimide (B86325) chemistry, often with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). frontiersin.orgmdpi.com

Purification and Characterization: The resulting conjugate is purified, typically through dialysis, to remove unreacted hapten and reagents. acs.org The success of the conjugation and the hapten-to-protein molar ratio is then confirmed using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. frontiersin.orgmdpi.com

Table 1: General Steps for Preparing a Hapten-Coating Antigen This interactive table outlines the generalized procedure for creating hapten-protein conjugates.

| Step | Procedure | Key Reagents/Techniques | Purpose |

|---|---|---|---|

| 1 | Hapten Derivatization | Chemical Synthesis | Introduce a functional group (e.g., -COOH) for coupling if not already present. |

| 2 | Conjugation | EDC, NHS, Carrier Protein (e.g., BSA, OVA) | Covalently link the hapten to the carrier protein to create an immunogenic or plate-coatable molecule. |

| 3 | Purification | Dialysis, Gel Filtration | Remove unconjugated hapten and coupling reagents. |

| 4 | Characterization | UV-Vis Spectroscopy, MALDI-TOF MS | Confirm successful conjugation and determine the hapten density on the carrier protein. |

Specificity is a critical performance metric of an immunoassay, and it is assessed by evaluating the cross-reactivity with compounds that are structurally similar to the target analyte. semanticscholar.org For a Reactive Red 6 immunoassay, this would involve testing other azo dyes or molecules containing triazine rings.

The evaluation is performed by running competitive inhibition curves for each potential cross-reactant and determining their IC50 value (the concentration that inhibits 50% of the antibody binding). The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Reactive Red 6 / IC50 of Analog) x 100

A high percentage indicates significant cross-reactivity, while a low percentage signifies high specificity. Research has shown that anti-Reactive Red 6 nanobodies bind the hapten in a deep cavity formed by the complementarity-determining regions (CDRs), a mechanism that contributes to high specificity. frontiersin.orgnih.gov

Table 2: Illustrative Cross-Reactivity Profile for a Hypothetical Anti-Reactive Red 6 VHH Immunoassay This interactive table provides a hypothetical example of cross-reactivity data, demonstrating how the specificity of an immunoassay is determined.

| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |

|---|---|---|---|

| Reactive Red 6 | Target Analyte | 5.2 | 100 |

| Reactive Red 1 | Structurally Similar Azo Dye | 480 | 1.1 |

| Cibacron Brilliant Red 3B-A | Structurally Similar Azo Dye | > 10,000 | < 0.05 |

| Atrazine (B1667683) | Triazine-containing Compound | > 10,000 | < 0.05 |

| Melamine | Triazine-containing Compound | > 10,000 | < 0.05 |

To validate an immunoassay for research use, a comprehensive evaluation of its analytical performance is required. nih.gov The key metrics provide a quantitative measure of the assay's reliability, sensitivity, and accuracy.

Limit of Detection (LOD): The lowest concentration of the analyte that the assay can reliably detect and differentiate from a zero standard. Immunoassays for haptens using high-affinity nanobodies have achieved LODs in the low ng/mL to pg/mL range. frontiersin.org

IC50 Value: The concentration of the analyte that produces a 50% reduction in the maximum signal. It is a primary indicator of an assay's sensitivity in a competitive format. nih.gov

Dynamic Range: The range of concentrations, typically from the LOD to the upper limit of quantification, where the assay is precise and accurate. nih.gov For some applications, a wider dynamic range may be more desirable than maximum sensitivity. acs.orgnih.gov

Precision: The reproducibility of the results, typically expressed as the coefficient of variation (%CV). It is assessed by measuring the same sample multiple times within the same assay (intra-assay precision) and in different assays on different days (inter-assay precision).

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the spiked amount that is measured by the assay is calculated.

Table 3: Summary of Typical Analytical Performance Metrics for a Research-Based Reactive Red 6 Immunoassay This interactive table summarizes the key performance characteristics of a well-optimized immunoassay, using values informed by published research on high-affinity hapten-VHH systems.

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Assay Format | Type of immunoassay | Indirect Competitive VHH-based ELISA | frontiersin.org |

| Antibody | Recognition molecule | Anti-Reactive Red 6 VHH (Nanobody) | frontiersin.orgnih.gov |

| Affinity (Kd) | Dissociation constant | Low nM (e.g., 1-10 nM) | nih.gov |

| IC50 | 50% inhibitory concentration | 5.2 nM | (Hypothetical value based on affinity) |

| Limit of Detection (LOD) | Lowest detectable concentration | 0.5 - 5.0 pg/mL | frontiersin.org |

| Dynamic Range | Quantifiable concentration range | 1.0 - 100 pg/mL | nih.gov |

| Specificity | Cross-reactivity with related dyes | < 2% | (Hypothetical value based on binding studies) |

| Intra-assay Precision (%CV) | Within-run variability | < 10% | nih.gov |

| Inter-assay Precision (%CV) | Between-run variability | < 15% | nih.gov |

Role of Computational Chemistry in Immunoassay Development for Haptens

Computational chemistry has emerged as an indispensable tool in the rational design and development of immunoassays for haptens, which are small molecules incapable of inducing an immune response on their own. acs.org By providing profound insights into the three-dimensional structures and interaction dynamics between a hapten and an antibody, computational methods enable a more predictive and efficient approach to creating highly sensitive and specific assays. mdpi.comtandfonline.com These in silico techniques allow researchers to model, predict, and analyze molecular recognition events, thereby guiding hapten design, predicting antibody cross-reactivity, and elucidating the structural basis of affinity and specificity. mdpi.comnih.gov

The development of immunoassays for the azo dye this compound has been significantly informed by such computational and structural studies. A pivotal achievement was the determination of the crystal structure of a complex formed between a camelid heavy-chain variable domain (VHH) fragment and a this compound dimer. ebi.ac.uk This structural data provides a foundational blueprint for detailed computational analysis.

Detailed Research Findings

Research has revealed that the this compound binds within a cavity formed by the three complementarity-determining regions (CDRs) of the VHH antibody fragment. ebi.ac.ukfrontiersin.org The interaction surface is notably large, covering approximately 300 Ų, a feature that correlates well with the high binding affinity observed, indicated by a low dissociation constant of 22 nM for the monomeric form. ebi.ac.uk

Computational analysis, grounded in this crystal structure, can elucidate the specific molecular interactions that govern binding. Key findings include:

Binding Site Architecture: The VHH fragment utilizes all three of its CDR loops to create an effective combining site for the this compound. ebi.ac.uk This binding mode, which engages multiple CDRs, is similar to how traditional IgG antibodies bind larger haptens. researchgate.net

Critical Interactions: A crucial interaction involves the copper atoms of the hapten, which bind to two histidine residues located in the CDR1 loop of the antibody fragment. ebi.ac.ukfrontiersin.org This metal-ion-mediated interaction is a significant contributor to the stability of the hapten-antibody complex.

Hapten Conformation: Upon crystallization, two molecules of Reactive Red 6 were observed to have reacted, forming a dimer. frontiersin.org The VHH fragment binds to this dimeric form of the hapten. ebi.ac.uk

Computational chemistry methods, such as molecular modeling and quantum chemical calculations, are instrumental in dissecting these interactions. mdpi.comrsc.org For instance, Density Functional Theory (DFT) can be employed to optimize the 3D structures of haptens and calculate their electrostatic potential and hydrophobicity. mdpi.com This information helps explain the structure-activity relationship and the cross-reactivity profiles of antibodies. mdpi.comscience.gov By simulating the docking of Reactive Red 6 and its analogues into the VHH binding site, researchers can predict how modifications to the hapten's structure would affect binding affinity, guiding the synthesis of haptens that elicit antibodies with improved specificity. researchgate.netfrontiersin.org

Molecular similarity methods offer a rapid computational approach to forecast potential cross-reactivity. nih.gov By calculating the structural similarity between a target hapten and other compounds, these tools can predict the likelihood of unintended binding, allowing for more focused experimental cross-reactivity testing. nih.gov

The table below summarizes the application of various computational techniques in the development of hapten immunoassays.

Table 1: Application of Computational Chemistry Methods in Hapten Immunoassay Development

| Computational Method | Purpose in Immunoassay Development | Specific Application Example |

|---|---|---|

| Molecular Modeling / Docking | To visualize and analyze the 3D interactions between a hapten and an antibody binding site. Predicts binding modes and affinity. mdpi.comtandfonline.com | Modeling the binding of Reactive Red 6 in the cavity formed by the CDR loops of a VHH antibody to understand key interactions, such as those involving its copper atoms. ebi.ac.ukfrontiersin.org |

| Quantum Chemical Calculations (e.g., DFT) | To determine the electronic properties, conformation, and optimal geometry of haptens. mdpi.comrsc.org Helps in understanding the forces driving the binding interaction. | Used to calculate the conformation, electrostatic potential, and hydrophobicity of haptens to investigate the structure-activity relationship and its influence on antibody recognition. mdpi.com |

| Hapten Design & Spacer Arm Optimization | To rationally design hapten structures that expose key antigenic epitopes to the immune system. frontiersin.orgsemanticscholar.org Simulates the effect of linker length and attachment position on antibody generation. researchgate.netacs.org | Computational chemistry is used to determine the optimal length of spacer arms (e.g., 6-8 carbon atoms) in haptens to induce high-affinity antibodies. researchgate.net |

| Molecular Similarity Analysis | To predict the potential cross-reactivity of an immunoassay with structurally related compounds before experimental testing. nih.gov | Using 2D molecular similarity to create a statistical separation between known cross-reactive and non-cross-reactive compounds for therapeutic drug monitoring immunoassays. nih.gov |

Mechanistic Investigations of Hapten Induced Immune Responses in Experimental Models

Study of Hapten-Protein Adduct Formation and Immunological Consequences

The immunogenicity of a low-molecular-weight compound, or hapten, such as Reactive Red 6, is contingent upon its ability to form stable covalent bonds with endogenous macromolecules, primarily proteins. This process, known as haptenation, transforms self-proteins into novel antigens, thereby initiating an immune response. The formation of these hapten-protein adducts is the critical first step in the sensitization phase of T-cell mediated hypersensitivity.

Reactive Red 6 is a monochlorotriazine (MCT) reactive dye. Its reactivity is conferred by the electrophilic carbon atom on the triazine ring, which is susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating covalent bond formation with nucleophilic functional groups present in biomolecules, particularly the side chains of amino acid residues within proteins. alfa-chemistry.com

The reaction mechanism is a nucleophilic substitution, where electron-rich groups in amino acids attack the triazine ring of the dye, displacing the chloride ion and forming a stable covalent ether, ester, or thioether bond. Studies on chlorotriazine dyes have shown that they react primarily with the unprotonated, nucleophilic forms of amino acid side chains. researchgate.net The primary targets for adduction include the thiol group of cysteine, the amino group of lysine (B10760008), the imidazole (B134444) group of histidine, and the phenolic group of tyrosine. alfa-chemistry.comresearchgate.net The specific reactivity depends on factors such as pH, temperature, and the accessibility of the amino acid residue on the protein surface.

Table 1: Nucleophilic Amino Acid Residues Reactive with Monochlorotriazine Dyes This table is interactive. You can sort and filter the data.

| Amino Acid | Side Chain Functional Group | Type of Reaction |

|---|---|---|

| Lysine | Epsilon-amino (-NH₂) | Nucleophilic Substitution |

| Cysteine | Thiol (-SH) | Nucleophilic Substitution |

| Histidine | Imidazole Ring | Nucleophilic Substitution |

| Tyrosine | Phenolic hydroxyl (-OH) | Nucleophilic Substitution |

| Serine | Hydroxyl (-OH) | Nucleophilic Substitution |

| Threonine | Hydroxyl (-OH) | Nucleophilic Substitution |

The covalent binding of the Reactive Red 6 hapten to a protein results in the formation of hapten-protein conjugates. The hapten molecule, along with the modified amino acid residue and its surrounding sequence, creates a novel three-dimensional structure known as a neo-epitope or an antigenic determinant. This new structure is no longer recognized as "self" by the immune system.

These haptenated proteins are taken up by antigen-presenting cells (APCs), such as dendritic cells, where they are proteolytically processed into smaller peptides. The resulting hapten-modified peptides can then be presented on the surface of APCs by Major Histocompatibility Complex (MHC) molecules for recognition by T-lymphocytes. The identification of the precise adduction sites is crucial for understanding which haptenated peptides are generated and presented to T-cells. Modern proteomic techniques, particularly mass spectrometry (MS), are the primary methods used to identify and characterize such covalent protein modifications. nih.govnih.gov However, specific studies identifying the adduction sites and characterizing the resulting neo-epitopes for the this compound are not extensively detailed in the available scientific literature.

This compound in T-Cell Mediated Immune Response Studies

Haptens like Reactive Red 6 are valuable tools in experimental immunology for studying the mechanisms of T-cell mediated immune responses, such as allergic contact dermatitis and delayed-type hypersensitivity (DTH). These responses are driven by hapten-specific T-cells that become activated upon re-exposure to the hapten.

The DTH reaction is a classic in vivo manifestation of a cell-mediated immune response. nih.gov It is widely used in animal models to assess Th1-related immunity against specific antigens or haptens. nih.govspringernature.com The DTH model consists of two distinct phases:

Sensitization Phase: In this initial phase, an animal is exposed to the hapten, typically through subcutaneous injection or epicutaneous application. nih.govcreative-biolabs.com The hapten forms conjugates with self-proteins, which are then processed by local APCs. These APCs migrate to the draining lymph nodes, where they present the hapten-peptide complexes to naive T-cells, leading to the activation and clonal expansion of hapten-specific memory T-lymphocytes. creative-biolabs.com

Elicitation (Challenge) Phase: After a period of 5 to 12 days, the sensitized animal is challenged with the same hapten, usually at a different site like the ear pinna or footpad. nih.govcreative-biolabs.com This re-exposure leads to the recruitment and activation of memory T-cells at the challenge site. These activated T-cells release pro-inflammatory cytokines, which orchestrate the recruitment of other immune cells, particularly macrophages. creative-biolabs.com The resulting inflammatory infiltrate, edema, and tissue swelling are characteristic of the DTH response, which typically peaks 24 to 48 hours after the challenge. nih.govcreative-bioarray.com

While reactive dyes can serve as potent haptens in such models, specific experimental data from DTH studies utilizing this compound are not prominently featured in the reviewed literature.

Upon recognition of the hapten-peptide-MHC complex on an APC, hapten-specific T-cells become activated. This activation is a complex process involving T-cell receptor (TCR) signaling and co-stimulatory molecules, leading to T-cell proliferation and differentiation into effector cells. A key function of these effector T-cells is the production and secretion of a variety of cytokines that mediate the inflammatory response.

In the context of DTH and other cell-mediated reactions, the cytokine profile is typically dominated by Th1-type cytokines. nih.gov Activated hapten-specific T-cells release interferon-gamma (IFN-γ), a potent activator of macrophages. They also produce tumor necrosis factor-alpha (TNF-α) and other chemokines that enhance the recruitment of leukocytes to the site of inflammation. The specific profile and quantity of cytokines produced can determine the nature and severity of the immune reaction. While this is a general mechanism for hapten-induced responses, detailed studies analyzing the specific cytokine signature elicited by this compound are not available in the current body of research.

Table 2: Key Cytokines in Hapten-Induced T-Cell Mediated Responses This table is interactive. You can sort and filter the data.

| Cytokine | Primary Cellular Source | Major Function in DTH |

|---|---|---|

| Interferon-gamma (IFN-γ) | Th1 cells, CD8+ T-cells | Macrophage activation, increased MHC expression |

| Tumor Necrosis Factor-alpha (TNF-α) | T-cells, Macrophages | Pro-inflammatory, enhances leukocyte recruitment |

| Interleukin-2 (IL-2) | T-cells | T-cell proliferation and differentiation |

| Interleukin-17 (IL-17) | Th17 cells | Recruitment of neutrophils and monocytes |

The immune response to haptens is not solely an inflammatory process; it is also subject to complex regulatory mechanisms that prevent excessive tissue damage and can lead to a state of tolerance. Regulatory T-cells (Tregs) are a key component of this control system. nih.gov Tregs can suppress the activation and proliferation of effector T-cells, thereby dampening the inflammatory response. nih.gov

In hapten-sensitization models, depletion of Tregs prior to hapten exposure has been shown to result in a significantly prolonged and exaggerated inflammatory response, highlighting their crucial role in constraining the reaction. nih.gov Conversely, repeated exposure to certain haptens has been observed to induce an increase in the number of Tregs and the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net This suggests that Tregs are involved in the induction of immunological tolerance to chemical haptens. The study of these regulatory pathways is essential for understanding why only a fraction of individuals exposed to a potential hapten develop a clinical allergy. Research specifically detailing the regulatory mechanisms of T-lymphocytes in response to the this compound has not been identified in the reviewed scientific reports.

Emerging Paradigms and Future Research Trajectories for Reactive Red 6 Hapten

Advancements in Antibody Engineering for Novel Hapten-Binding Modalities

The ability to engineer antibodies with tailored specificities and affinities has opened new avenues for the development of therapeutics and diagnostics. For haptens like Reactive Red 6, antibody engineering offers the potential to create novel binding modalities with enhanced capabilities.

One key area of advancement is the rational design of antibody binding sites. Through techniques such as site-directed mutagenesis and computational modeling, researchers can modify the amino acid residues within the antibody's complementarity-determining regions (CDRs) to optimize interactions with the hapten. nih.gov This allows for the fine-tuning of binding affinity and specificity, leading to the development of antibodies that can distinguish between closely related haptens.

Furthermore, the development of antibody fragments, such as Fabs (fragment antigen-binding) and scFvs (single-chain variable fragments), provides smaller, more versatile binding modules. These fragments retain the binding specificity of the full-length antibody but can be more readily produced and modified. For instance, engineering strategies can improve the stability and solubility of these fragments, making them more suitable for various applications.

Another promising approach involves the creation of bispecific antibodies that can simultaneously bind to two different epitopes. In the context of Reactive Red 6, a bispecific antibody could be engineered to bind to the hapten and a target molecule on a cell or pathogen, thereby directing an immune response to a specific site.

These advancements in antibody engineering are paving the way for the development of novel reagents and potential therapeutic agents that leverage the specific recognition of small molecules like Reactive Red 6.

Integration of Artificial Intelligence and Machine Learning in Hapten-Antibody Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing antibody research by enabling the analysis of large datasets and the prediction of antibody-antigen interactions. In the context of Reactive Red 6 hapten, these computational approaches offer powerful tools for accelerating antibody discovery and optimization.

Machine learning algorithms can be trained on existing data of hapten-antibody interactions to predict the binding affinity and specificity of novel antibody sequences. This can significantly reduce the time and resources required for experimental screening. For example, models can be developed to predict which mutations in an antibody's CDRs are likely to enhance its binding to Reactive Red 6.

Furthermore, ML can be applied to analyze the immunogenicity of haptens like Reactive Red 6. By identifying the structural features of a hapten that are most likely to trigger an immune response, it may be possible to design less immunogenic small molecule drugs in the future.

The synergy between computational and experimental approaches is poised to accelerate the development of antibodies with desired characteristics for a wide range of applications.

Broader Applications of this compound as a Model for Small Molecule Recognition

The study of this compound extends beyond its role in immunology, serving as a valuable model for understanding the fundamental principles of small molecule recognition by proteins. This knowledge has broad implications for various fields, including drug development, toxicology, and biosensor technology.

In pharmacology, understanding how antibodies recognize small molecules like Reactive Red 6 can provide insights into the mechanisms of drug-protein interactions. This can aid in the design of more specific and effective drugs with fewer off-target effects. For instance, the principles learned from studying hapten-antibody binding can be applied to the development of small molecule inhibitors that target specific enzymes or receptors.

In the field of immunotoxicology, Reactive Red 6 can be used as a model to study how small molecules can trigger adverse immune reactions. By investigating the immune response to this hapten, researchers can better understand the mechanisms of allergic reactions and other immune-mediated toxicities caused by small chemical compounds.

Furthermore, the specific interaction between Reactive Red 6 and its corresponding antibodies can be harnessed for the development of sensitive and specific biosensors. These sensors could be used to detect the presence of the dye or similar small molecules in environmental or biological samples.

The research findings derived from the study of this compound contribute to a deeper understanding of molecular recognition processes, with far-reaching implications for both basic science and applied technology.

Q & A

Q. Basic

- Cross-Reactivity Screening : Test antibodies against structural analogs (e.g., Reactive Red 1) to identify epitope-specific binding .